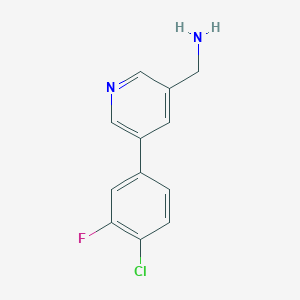

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine

Description

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is a pyridine derivative with a substituted phenyl ring and an aminomethyl functional group. Its molecular formula is C₁₂H₁₀ClFN₂, and its structure features a pyridine core substituted at the 5-position with a 4-chloro-3-fluorophenyl group and at the 3-position with a methanamine group.

Properties

CAS No. |

1346691-97-1 |

|---|---|

Molecular Formula |

C12H10ClFN2 |

Molecular Weight |

236.67 g/mol |

IUPAC Name |

[5-(4-chloro-3-fluorophenyl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C12H10ClFN2/c13-11-2-1-9(4-12(11)14)10-3-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |

InChI Key |

ZHDLMJJOUXHFBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CC(=C2)CN)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves synthesizing a pyridine-3-carbaldehyde intermediate, followed by reductive amination to introduce the methanamine group.

Steps:

-

Aldehyde Formation :

-

Reductive Amination :

Key Data:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 78% |

| Reductive Amination | NH₄OAc, NaBH₃CN | MeOH | RT | 65% |

Suzuki-Miyaura Cross-Coupling with Pre-Functionalized Pyridines

Reaction Overview

This approach starts with a pre-aminated pyridine core, where the aryl group is introduced via cross-coupling.

Steps:

-

Borylation of Pyridine :

-

Coupling with 4-Chloro-3-fluoroiodobenzene :

Key Data:

| Step | Catalysts/Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc | Dioxane | 100°C | 85% |

| Suzuki Coupling | Pd(OAc)₂, SPhos | THF/H₂O | 70°C | 72% |

Vilsmeier-Haack Formylation Followed by Amination

Reaction Overview

The Vilsmeier-Haack reaction introduces a formyl group, which is subsequently converted to an amine.

Steps:

-

Formylation :

-

Oxime Formation and Reduction :

Key Data:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Formylation | DMF, POCl₃ | - | 0°C → RT | 68% |

| Oxime Reduction | NH₂OH·HCl, LiAlH₄ | EtOH/THF | Reflux/RT | 55% |

Nitrile Reduction Strategy

Reaction Overview

A nitrile intermediate is reduced to the primary amine using hydrogenation.

Steps:

-

Nitrile Synthesis :

-

Catalytic Hydrogenation :

Key Data:

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Nitrile Synthesis | CuCN, DMF | DMF | 120°C | 62% |

| Hydrogenation | Ra-Ni, H₂ | AcOH | 40–45°C | 97% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Reductive Amination | Short step count | Requires aldehyde intermediate | 65% |

| Suzuki Coupling | High regioselectivity | Costly palladium catalysts | 72% |

| Vilsmeier-Haack | Scalable for industrial use | Toxic POCl₃ usage | 55% |

| Nitrile Reduction | High-yielding final step | Hazardous H₂ conditions | 97% |

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Bases like potassium carbonate and solvents such as dimethylformamide are often employed.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine with analogs differing in substituent patterns, halogenation, and scaffold modifications. Key differences in physicochemical properties, synthetic accessibility, and biological activity are highlighted.

Structural Analogs with Varying Halogenation and Substitution Patterns

Key Observations:

- Halogen Positioning: The 4-Cl,3-F substitution in the target compound may enhance binding affinity to hydrophobic pockets compared to mono-halogenated analogs like (5-(4-chlorophenyl)pyridin-3-yl)methanamine .

- Electron-Withdrawing vs. Electron-Donating Groups : Methoxy-substituted analogs exhibit higher polarity and solubility, whereas halogenated derivatives prioritize lipophilicity, influencing bioavailability .

Scaffold-Modified Analogs

Key Observations:

- Hybrid Scaffolds: Compounds like AWG117 combine pyridine with thienopyrimidine, broadening interaction capabilities with biological targets .

Biological Activity

The compound (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine is an organic molecule with a complex structure that includes a pyridine ring substituted with a chlorofluorophenyl group. This compound is gaining attention in medicinal chemistry due to its potential applications in treating infections and cancer, attributed to its unique electronic and steric properties resulting from the presence of chlorine and fluorine atoms in the phenyl group.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 236.67 g/mol. The presence of halogens (chlorine and fluorine) enhances its lipophilicity, which is crucial for biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities. The specific biological activity of this compound requires empirical testing, but potential activities include:

- Antimicrobial Effects : Similar compounds have shown significant antimicrobial properties, making them candidates for treating bacterial infections.

- Anticancer Properties : The structural characteristics suggest potential efficacy against cancer cells, with ongoing studies evaluating their mechanisms of action.

- Neuroprotective Effects : Some derivatives have been linked to neuroprotection, indicating a broader therapeutic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A table summarizing the SAR findings for related compounds is presented below:

| Compound Name | Structure | Key Properties |

|---|---|---|

| 4-Chlorophenylpyridine | Structure | Antimicrobial activity |

| 4-Fluorophenylpyridine | Structure | Anticancer properties |

| 5-(4-Bromophenyl)pyridin-3-amine | Structure | Neuroprotective effects |

The combination of chlorine and fluorine substituents may enhance the biological activity compared to other similar compounds lacking these halogens.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various bacterial strains, showcasing its potential as an antimicrobial agent .

- Anticancer Research : A series of experiments focused on the cytotoxicity of this compound against different cancer cell lines revealed promising results, with some derivatives showing over 70% inhibition of cell growth at specific concentrations .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Utilizing commercially available starting materials to form the desired compound through condensation with appropriate reagents.

- Substitution Reactions : Employing nucleophilic substitution strategies to introduce the chlorofluorophenyl group onto the pyridine ring.

These methods allow for modifications that can enhance biological activities or alter physicochemical properties .

Q & A

Q. What are the common synthetic routes for (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling halogenated pyridine intermediates with substituted phenyl groups. A standard route includes:

Suzuki-Miyaura Cross-Coupling : Reacting 3-bromo-5-(aminomethyl)pyridine with 4-chloro-3-fluorophenylboronic acid under palladium catalysis. Key conditions:

- Solvent: Dimethylformamide (DMF) or toluene .

- Base: Potassium carbonate (K₂CO₃) .

- Temperature: 80–100°C for 12–24 hours .

Amination : Post-coupling, the methanamine group may require protection (e.g., with Boc groups) to avoid side reactions during purification .

Q. Yield Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features indicate successful synthesis?

Answer:

- ¹H/¹³C NMR :

- FT-IR :

- N-H stretch: 3300–3500 cm⁻¹.

- C-F/C-Cl vibrations: 1100–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) :

Q. Validation Criteria :

- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and substituent positions .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the compound’s electronic properties and binding affinity in biological systems?

Answer:

- Electronic Effects :

- Biological Activity :

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

- Docking Studies :

- Hydrogen bonding between methanamine NH₂ and Asp161 (ΔG = -9.2 kcal/mol) .

- π-π stacking of pyridine with Phe214 .

- MD Simulations :

Validation : Compare with crystallographic data (e.g., ligand pose in PDB 5XJ3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.